1-(Propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetically derived organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These heterocyclic compounds are characterized by a pyrazole ring fused with a pyridine ring, a structure commonly found in various bioactive molecules. [] The presence of a thiophene ring at the 6th position of the pyrazolopyridine core adds another dimension to its chemical reactivity and potential biological activity. This specific compound has been explored in the context of developing new antimicrobial agents, particularly against bacterial and fungal infections. []
1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure. This compound features a propan-2-yl group and a thiophen-2-yl substituent, contributing to its chemical properties and potential applications. The molecular formula for this compound is C14H13N3O2S, with a molecular weight of approximately 287.34 g/mol .
1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities, including anticancer and antimicrobial properties. These compounds typically exhibit a bicyclic structure that enhances their reactivity and interaction with biological targets .
The synthesis of 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. A common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, one method may involve the reaction of a substituted pyrazole with a suitable pyridine derivative to form the desired bicyclic structure.
The synthetic process typically requires multiple steps, including:
The molecular structure of 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C14H13N3O2S |
Molecular Weight | 287.34 g/mol |
InChI Key | InChI=1S/C14H13N3O2S/c1-11(10)12(9)8(7)14(15)16/h7,9H,1H3,(H,15)(H,16) |
CAS Number | Not specified |
1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions may modify functional groups like the carboxylic acid to alcohols or amines.
Substitution Reactions: The compound is capable of participating in nucleophilic substitution reactions where functional groups can be replaced by nucleophiles.
Common reagents for these reactions include:
Reaction conditions often involve controlled temperatures and solvents such as dichloromethane or ethanol to facilitate these transformations.
The mechanism of action for 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid likely involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, it may inhibit or activate certain biochemical pathways leading to desired therapeutic effects. For example, this compound has been studied for its potential as a kinase inhibitor in cancer therapy .
The physical properties include:
Relevant chemical properties include:
Thermal stability and reactivity profiles are important for understanding its storage and handling requirements.
The applications of 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are diverse:
Scientific Research: It serves as a building block in organic synthesis and medicinal chemistry for developing novel therapeutic agents.
Biological Studies: Research is ongoing to explore its potential antimicrobial and anticancer properties.
Material Science: This compound may also find applications in developing new materials with specific electronic or optical properties due to its unique structural features .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: